molecular formula C21H20N4O5 B2894455 N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1351644-98-8

N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2894455
M. Wt: 408.414
InChI Key: ZOJCNSWUCLEJHU-UHFFFAOYSA-N
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Description

“N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that compounds with similar structures have been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline was published in the journal Zeitschrift für Kristallographie - New Crystal Structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of the title molecule were calculated with density functional theory calculations .

Scientific Research Applications

Anticonvulsant and Antidepressant Agent

This compound has been evaluated for its potential as an anticonvulsant and antidepressant agent. Studies suggest that derivatives of this compound may influence GABAergic neurotransmission in the brain, which is a critical pathway in the management of epileptic disorders . The compound has shown promising results in various in vivo models, including maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, indicating its potential for further development as a therapeutic agent.

Antitumor Activity

Research has also been conducted on the antitumor properties of this compound. Some derivatives have demonstrated potent growth inhibition properties with low IC50 values against human cancer cell lines, such as HeLa and A549 . This suggests that the compound could be a candidate for further investigation in cancer therapy, particularly in targeting specific tumor types.

Lead Detection

A derivative of this compound has been used to develop a sensitive and selective sensor for the detection of carcinogenic lead (Pb2+) ions . The sensor employs an electrochemical approach and has been validated for the determination of Pb2+ in spiked natural samples, showcasing the compound’s application in environmental monitoring and public health.

Crystallography

The crystal structure of related compounds has been studied, which can provide valuable insights into the design of new drugs and materials . Understanding the crystal structure is essential for predicting the physical properties and interactions of the compound, which is crucial in various fields of chemistry and materials science.

Pharmacological Research

The compound’s pharmacological profile has been assessed, revealing its broad spectrum of anticonvulsant activity and satisfactory antidepressant activity . This highlights its potential for use in pharmacological research, particularly in the development of new medications for neurological disorders.

Flavoring Substance

While not directly related to the exact compound , derivatives have been synthesized for use as flavoring substances in food . This indicates the versatility of the compound’s structural class and its potential applications in food science and industry.

Future Directions

The future research directions could involve further investigation into the potential applications of this compound, particularly in the field of medicine given the antitumor activities observed in similar compounds . Additionally, more studies could be conducted to fully understand the synthesis, chemical reactions, and physical and chemical properties of this compound.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-ylmethylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-25-11-16(21(24-25)28-2)20(27)23-15-6-4-14(5-7-15)19(26)22-10-13-3-8-17-18(9-13)30-12-29-17/h3-9,11H,10,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJCNSWUCLEJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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